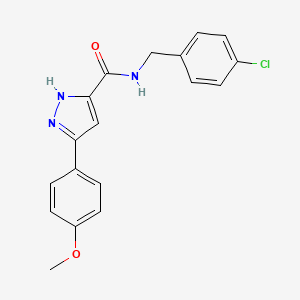![molecular formula C20H20FN5O5S2 B11299919 N-(1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299919.png)
N-(1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a triazole ring
準備方法
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves multiple steps. The key steps include the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the triazole ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the triazole ring can participate in hydrogen bonding and hydrophobic interactions, while the fluorophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways.
類似化合物との比較
Similar compounds include those with benzodioxole rings, triazole rings, or fluorophenyl groups. Examples include:
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
特性
分子式 |
C20H20FN5O5S2 |
|---|---|
分子量 |
493.5 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20FN5O5S2/c1-25-18(10-26(33(2,28)29)15-6-3-13(21)4-7-15)23-24-20(25)32-11-19(27)22-14-5-8-16-17(9-14)31-12-30-16/h3-9H,10-12H2,1-2H3,(H,22,27) |
InChIキー |
JFQPNXQHNCCSHS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CN(C4=CC=C(C=C4)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B11299838.png)
![2-Acetyl-4-fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299840.png)
![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11299844.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B11299847.png)

![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11299850.png)
![Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11299862.png)
![2-ethyl-4-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11299873.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylbutyl)propanamide](/img/structure/B11299878.png)
![N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11299886.png)
![2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299890.png)
![1-(Azepan-1-yl)-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11299893.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299897.png)

